molecular formula C10H15N B160677 (R)-alpha-Ethyl-alpha-methylbenzylamine CAS No. 10181-67-6

(R)-alpha-Ethyl-alpha-methylbenzylamine

Cat. No. B160677
CAS RN: 10181-67-6
M. Wt: 149.23 g/mol
InChI Key: XTTQGFJZEYVZAP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-alpha-Ethyl-alpha-methylbenzylamine is a chiral amine that has been used in various scientific research applications. This compound is also known as ephedrine or pseudoephedrine and is commonly found in over-the-counter cold and allergy medications. The purpose of

Mechanism Of Action

(R)-alpha-Ethyl-alpha-methylbenzylamine acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine in the brain. This leads to an increase in heart rate, blood pressure, and respiratory rate. It also has an effect on the central nervous system, leading to increased alertness and decreased appetite.

Biochemical And Physiological Effects

The biochemical and physiological effects of (R)-alpha-Ethyl-alpha-methylbenzylamine are well-documented. It has a stimulatory effect on the central nervous system, leading to increased alertness and decreased appetite. It also has an effect on the cardiovascular system, leading to increased heart rate and blood pressure. The use of (R)-alpha-Ethyl-alpha-methylbenzylamine has been associated with various side effects such as insomnia, anxiety, and gastrointestinal problems.

Advantages And Limitations For Lab Experiments

(R)-alpha-Ethyl-alpha-methylbenzylamine has several advantages and limitations for lab experiments. One of the advantages is its availability and ease of synthesis. It is also a relatively inexpensive compound, making it accessible for researchers. However, the use of (R)-alpha-Ethyl-alpha-methylbenzylamine in lab experiments requires careful consideration due to its potential side effects and the need for proper safety measures.

Future Directions

There are several future directions for the use of (R)-alpha-Ethyl-alpha-methylbenzylamine in scientific research. One direction is the development of new drugs and treatments for medical conditions such as ADHD and obesity. Another direction is the study of the compound's effects on the brain and its potential use in cognitive enhancement. Additionally, the use of (R)-alpha-Ethyl-alpha-methylbenzylamine in the synthesis of other compounds can lead to the discovery of new drugs and treatments for various medical conditions.
Conclusion:
(R)-alpha-Ethyl-alpha-methylbenzylamine is a chiral amine that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of (R)-alpha-Ethyl-alpha-methylbenzylamine in scientific research has led to the discovery of new drugs and treatments for various medical conditions. However, its potential side effects and the need for proper safety measures must be considered when using it in lab experiments.

Synthesis Methods

(R)-alpha-Ethyl-alpha-methylbenzylamine can be synthesized through several methods. One of the most common methods is the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride. Another method involves the use of chiral catalysts such as chiral oxazaborolidine to obtain the desired enantiomer. The synthesis of (R)-alpha-Ethyl-alpha-methylbenzylamine is a crucial step in the production of various pharmaceuticals and research chemicals.

Scientific Research Applications

(R)-alpha-Ethyl-alpha-methylbenzylamine has been used in various scientific research applications. It has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. It has also been used in the synthesis of other compounds such as methamphetamine and amphetamine. The use of (R)-alpha-Ethyl-alpha-methylbenzylamine in scientific research has led to the discovery of new drugs and treatments for various medical conditions.

properties

CAS RN

10181-67-6

Product Name

(R)-alpha-Ethyl-alpha-methylbenzylamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(2R)-2-phenylbutan-2-amine

InChI

InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m1/s1

InChI Key

XTTQGFJZEYVZAP-SNVBAGLBSA-N

Isomeric SMILES

CC[C@](C)(C1=CC=CC=C1)N

SMILES

CCC(C)(C1=CC=CC=C1)N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)N

Origin of Product

United States

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